molecular formula C12H14ClN3O B2964095 N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride CAS No. 1955553-63-5

N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride

Cat. No. B2964095
CAS RN: 1955553-63-5
M. Wt: 251.71
InChI Key: MNTBZCMPEIEAEW-UHFFFAOYSA-N
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Description

“N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride” is a chemical compound with the CAS Number: 1955553-63-5 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Pyridine Derivatives: Pyridine derivatives exhibit significant chemical and pharmacological properties. Research has demonstrated the synthesis and toxicity assessment of specific pyridine derivatives against agricultural pests, indicating the potential of N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride in contributing to the development of new insecticides or agrochemicals (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Materials Science

  • Polyimides with Pyridine Units: Research into polyimides containing pyridine and biphenyl units highlights the relevance of pyridine derivatives in creating materials with desirable thermal, mechanical, and optical properties. Such materials could find applications in electronics, aerospace, or as coatings due to their high transparency and stability (Guan et al., 2015).

Pharmacology and Medicinal Chemistry

  • Antiviral Activity: Compounds structurally related to pyridine derivatives have been explored for their antiviral activities. For example, specific diamino pyrimidine derivatives have shown marked inhibition of retrovirus replication, suggesting that N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride could be a candidate for further antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Catalysis

  • Catalytic Applications: The design and synthesis of palladium complexes incorporating iminopyridine ligands have shown significant potential in catalysis, particularly in ethylene dimerization. This indicates the broader applicability of pyridine derivatives in developing catalysts for industrial processes (Nyamato, Ojwach, & Akerman, 2015).

Corrosion Inhibition

  • Corrosion Inhibition for Steel: Pyridine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, suggesting their utility in protecting industrial equipment or structures from corrosion. This application is critical in industries such as oil and gas, where material durability is paramount (Ansari, Quraishi, & Singh, 2015).

Fluorescence and Photophysical Studies

  • Fluorescent Properties: Studies on pyridine compounds, including their synthesis and photophysical evaluation, have demonstrated significant fluorescent properties, making them potential candidates for use in optical materials, sensors, or as fluorescent markers in biological research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-N-(3-methoxyphenyl)pyridine-2,5-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10;/h2-8,15H,1H3,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTBZCMPEIEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CN=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(3-methoxyphenyl)pyridine-2,5-diamine hydrochloride

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